3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one is a complex heterocyclic compound that combines elements of pyrazine and indole structures. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its unique molecular framework allows for various modifications that can enhance its pharmacological properties.
The compound has been referenced in several scientific studies focusing on its synthesis and biological activities. Notable sources include articles from the Beilstein Journal of Organic Chemistry and the National Center for Biotechnology Information, which explore synthetic pathways and biological evaluations of related pyrazinoindole derivatives .
The synthesis of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one can be achieved through various methodologies:
One notable synthetic route involves the use of 2-substituted indoles reacted with α-bromo ketones or aldehydes in the presence of bases such as sodium hydride or potassium carbonate. The reaction conditions often require careful temperature control to optimize yields and minimize side reactions.
Key data regarding this compound includes:
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one can participate in several chemical reactions:
For instance, oxidation using reagents like potassium permanganate or chromium trioxide can yield more reactive intermediates suitable for further functionalization.
The mechanism of action for compounds like 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one typically involves interaction with biological targets such as enzymes or receptors.
Data suggests that these compounds may inhibit certain pathways involved in cancer progression or neurodegenerative diseases by modulating neurotransmitter systems or inducing apoptosis in malignant cells .
Relevant data regarding stability and reactivity profiles can be obtained through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities to harness its potential effectively.
Fused polycyclic heterocycles represent a cornerstone of modern drug design, with the pyrazino[1,2-a]indole nucleus emerging as a structurally privileged scaffold. This tricyclic system combines an indole moiety fused to a reduced pyrazine ring via N5 and C9a atoms, creating a versatile three-dimensional framework. The fully saturated derivative 3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one exemplifies how strategic hydrogenation enhances the drug-like properties of this scaffold while retaining synthetic accessibility. Its structural complexity, defined stereochemical possibilities, and balanced physicochemical properties make it an attractive template for targeting diverse biological pathways, particularly within the central nervous system and oncology. The scaffold's synthetic flexibility allows for decoration at multiple positions (C1, C3, C6, C9, N2), enabling fine-tuning of target affinity and selectivity. [4] [10]
Systematic naming of this scaffold follows IUPAC conventions: 3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one (CAS: 1346672-36-3) precisely defines the saturation state and carbonyl position. The molecular formula is C₁₁H₁₄N₂O (MW: 190.25 g/mol), with a density of 1.38±0.1 g/cm³ and predicted boiling point of 503.2±49.0°C. Its canonical SMILES (O=C1NCCN2C1=CC3=C2CCCC3) and InChIKey (XJWDCWHLFBJIAV-UHFFFAOYSA-N) provide unique identifiers for chemical databases. [1] [7]
Table 1: Representative Derivatives and Key Modifications
Substituent Position | Example Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Parent Scaffold | 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one | 1346672-36-3 | C₁₁H₁₄N₂O | 190.25 |
C10-Fluoro | 10-Fluoro-3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | 1433990-26-1 | C₁₁H₁₃FN₂O | 208.23 |
C6-Hydroxy | 6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one | 1956317-98-8 | C₁₁H₁₄N₂O₂ | 206.24 |
The carbonyl at C1 and secondary amine at N2 create a zwitterionic character in polar environments, enhancing water solubility. Predicted pKa values (~13.82) indicate the lactam nitrogen is weakly basic. Crystallographic studies suggest the saturated rings adopt chair conformations, positioning substituents for optimal target engagement. [1] [3] [6]
The medicinal exploration of pyrazino[1,2-a]indoles accelerated post-1997, driven by innovations in synthetic methodology. Early routes relied on metal-catalyzed cyclizations (e.g., AuCl₃-mediated alkyne cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles). While effective, these methods faced limitations in stereocontrol and functional group tolerance. The discovery of intramolecular Michael additions provided a metal-free alternative, enabling efficient construction of the hexahydro scaffold under basic conditions (e.g., DBU/microwave irradiation). [4]
Key methodological breakthroughs include:
These advances enabled systematic SAR studies. By 2010, researchers at Merck identified 2-arylindole derivatives as potent GPCR ligands, leveraging structural mimicry of serotonin biosynthesis. Subsequent work by Bos et al. (2015) demonstrated that C10-methoxy pyrazinoindoles 36d acted as selective 5HT₂C partial agonists (30-fold vs. 5HT₂A), showing promise for obsessive-compulsive disorder and depression. Concurrently, Zlotos developed C1-substituted tetrahydro derivatives 39a as dual MT₁/MT₂ melatonin receptor agonists (Kᵢ = 6.6–6.9 nM). [4] [10]
Table 2: Evolution of Synthetic Methodologies for Pyrazinoindole Scaffolds
Period | Key Methodology | Representative Yield | Structural Complexity | Bioactive Compounds Generated |
---|---|---|---|---|
1997-2005 | Metal-Catalyzed Cyclizations | 60-85% | Low (limited stereocontrol) | GPCR fragments |
2006-2015 | Enantioselective Pictet-Spengler | 55-90% (86-96% ee) | Medium (1-2 stereocenters) | 5HT₂C ligands (e.g., 36d) |
2016-Present | Multi-Component & Cascade Reactions | 70-93% (>99% ee/de) | High (≥3 stereocenters) | MT₁/MT₂ agonists (e.g., 39a) |
Saturation of the pyrazino[1,2-a]indole scaffold confers distinct advantages over planar aromatic systems:
Conformational Restriction & 3D Diversity: Reduction of the pyrazine ring locks the scaffold in bioactive conformations resembling peptide β-turns. This preorganization enhances binding entropy by reducing the penalty associated with freezing rotatable bonds. The chair conformation of the cyclohexane ring positions substituents in equatorial or axial orientations, enabling optimal vectorial presentation to targets. Privileged scaffolds like benzodiazepines and purines exploit similar principles, where saturation improves target selectivity and reduces off-target effects. [2] [10]
Improved Physicochemical Properties: Hydrogenation increases sp³ character (Fsp³ = 0.64), lowering melting points and enhancing solubility. Calculated LogP values for the hexahydro scaffold (∼2.1) fall within optimal ranges for membrane permeability (e.g., blood-brain barrier penetration). This contrasts with planar analogs prone to π-stacking aggregation. The scaffold’s polar surface area (∼50 Ų) balances aqueous solubility and cellular uptake. [3] [4]
Metabolic Stability: Saturation mitigates oxidative metabolism pathways:
Comparative studies show that hexahydropyrazinoindoles exhibit 3–5-fold longer microsomal half-lives than their unsaturated counterparts. This stability is critical for CNS applications requiring sustained target engagement. [4] [10]
This mimicry enables targeting of diverse receptors:
"Privileged scaffolds possess structures thought to mimic peptide backbones; these include N-acylhydrazones, pyrrolinones, and hydroxyamates... The pyrazinoindole nucleus offers similar capabilities." [4]
Glennon’s work confirmed this: 8-methoxypyrazinoindole 37c showed 1500-fold selectivity for I₂ imidazoline receptors (Kᵢ = 6.2 nM) over α₂-adrenergic receptors, validating the scaffold’s privileged status. The saturated variant’s ability to present substituents in defined 3D space—akin to deep learning scaffold designs like DeepScaffold—makes it invaluable for probing unexplored biological targets. [4] [9] [10]
Key Compounds in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: